Haploperoside E

Description

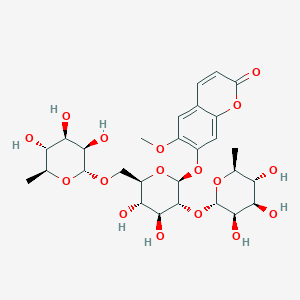

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38O17 |

|---|---|

Molecular Weight |

646.6 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-methoxychromen-2-one |

InChI |

InChI=1S/C28H38O17/c1-9-17(30)20(33)23(36)26(40-9)39-8-15-19(32)22(35)25(45-27-24(37)21(34)18(31)10(2)41-27)28(44-15)43-14-7-12-11(6-13(14)38-3)4-5-16(29)42-12/h4-7,9-10,15,17-28,30-37H,8H2,1-3H3/t9-,10-,15+,17-,18-,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+/m0/s1 |

InChI Key |

LLQBCHODNVGKSF-RVXDDWIJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Haploperoside E

Diverse Natural Origins and Distribution

The known natural sources of Haploperoside (B1257453) E are varied, indicating a wide distribution in nature. It has been isolated and identified from several plant families as well as, reportedly, from at least one species of fungus.

The initial discovery of related compounds that led to the identification of Haploperoside E was in the epigeal (above-ground) parts of Haplophyllum perforatum, a plant belonging to the Rutaceae family. researchgate.net Early phytochemical studies on this plant led to the isolation of a related acylated flavonol glycoside named haploside C. researchgate.net Through chemical means, specifically alkaline hydrolysis, researchers were able to convert haploside C into a new substance. researchgate.net This resulting compound was identified and confirmed to be identical to haploside E based on its physicochemical properties and a comparison of its infrared (IR) spectra. researchgate.net Further reviews on the phytochemical constituents of the Haplophyllum genus have since listed Haploside E as a known compound isolated from H. perforatum. nih.govsemanticscholar.org

This compound has been identified as a constituent in the leaf extracts of Coccoloba alnifolia, a member of the Polygonaceae family. Its presence was determined through analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). researchgate.net The identification of this compound in this species suggests it may contribute to the observed biological activities of the plant's extracts. researchgate.net

The oyster mushroom, Pleurotus ostreatus, is a well-known fungus recognized for producing a wide array of bioactive compounds. nih.gov Phytochemical screenings of various extracts from P. ostreatus have confirmed the presence of numerous classes of secondary metabolites, including phenols, flavonoids, alkaloids, and coumarins. researchgate.net However, based on a review of the available scientific literature, the specific compound this compound has not been explicitly identified or isolated from Pleurotus ostreatus. While the fungus produces compounds of the parent coumarin (B35378) class, its role as a natural source of this compound is not currently documented.

Investigations into other botanical genera have expanded the known distribution of this compound and its related coumarin compounds.

Citropsis : Haploperoside (listed as compound 7 in the study) has been successfully isolated from the root bark of Citropsis articulata. researchgate.net Its structure was confirmed as part of a broader phytochemical investigation into the plant's constituents. researchgate.netnih.gov The leaves of this plant are also known to contain a variety of phytochemicals, including coumarins. mak.ac.ug

Luvunga : Phytochemical studies on the genus Luvunga, such as Luvunga scandens and Luvunga sarmentosa, have revealed a rich chemistry, including triterpenoids, alkaloids, and various coumarins like ostruthin (B1677798) and scopoletin (B1681571). researchgate.netuitm.edu.mysmujo.id Despite the confirmed presence of other coumarin derivatives in this genus, the isolation of this compound specifically has not been reported in the surveyed literature. nih.govresearchgate.netuitm.edu.mysmujo.idthaiscience.info

Citrus paradisi : Grapefruit, Citrus paradisi, is well-documented as a rich source of coumarins and a specific subclass, furanocoumarins, which are responsible for the "grapefruit juice effect". tmu.edu.twplos.orgmdpi.comnih.gov Extensive analysis of grapefruit peels and juice has identified numerous compounds such as bergamottin (B190657) and naringin. mdpi.comnih.gov However, a review of the literature on the chemical constituents of Citrus paradisi does not indicate that this compound is among the coumarins identified from this species. plos.orgnih.gov

Table 1: Documented Natural Sources of this compound

| Species | Family | Part of Organism | Finding | Reference(s) |

|---|---|---|---|---|

| Haplophyllum perforatum | Rutaceae | Epigeal (Above-ground) Parts | Confirmed Presence | nih.gov, semanticscholar.org, researchgate.net |

| Coccoloba alnifolia | Polygonaceae | Leaves | Confirmed Presence | researchgate.net |

| Citropsis articulata | Rutaceae | Root Bark | Confirmed Presence | researchgate.net, nih.gov |

| Pleurotus ostreatus | Pleurotaceae | Fruiting Body / Mycelium | Not Documented | researchgate.net, nih.gov |

| Luvunga species | Rutaceae | Various | Not Documented | researchgate.net, uitm.edu.my, smujo.id |

Rigorous Spectroscopic and Spectrometric Analysis for Structural Characterization

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidation of Glycosidic Linkages

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing the monosaccharide units in a glycoside and determining their connection to the aglycone. researchgate.netrsc.org In this technique, the intact molecule (parent ion) is selected and subjected to fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) correspond to the sequential loss of sugar residues.

For a diglycoside like this compound, the MS/MS spectrum would be expected to show the parent molecular ion, followed by a fragment corresponding to the loss of the terminal sugar unit, and another fragment corresponding to the loss of both sugar units, leaving the bare aglycone. The mass differences between these peaks allow for the identification of the individual sugar types (e.g., a loss of 162 Da indicates a hexose (B10828440); a loss of 146 Da indicates a deoxyhexose). This sequential fragmentation pattern establishes the sequence of the glycan chain. nih.govfrontiersin.org

Table 1: Representative MS/MS Fragmentation Data for a Hypothetical Coumarin Diglycoside This table illustrates the expected fragmentation pattern, as specific experimental data for this compound is not available in the provided search results.

| Ion Designation | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | (Molecular Weight + 1) | Protonated molecular ion of this compound |

| [M+H - Terminal Sugar]⁺ | (MW + 1 - 146 or 162) | Loss of the terminal deoxyhexose or hexose unit |

| [Aglycone+H]⁺ | (MW + 1 - 146 - 162) | Loss of the complete disaccharide chain, revealing the protonated aglycone |

Gas Chromatography-Mass Spectrometry (GC/MS) for Methylated Products Analysis

While MS/MS can sequence the sugars, it does not typically reveal the specific linkage positions between them (e.g., 1→2, 1→4, 1→6). To determine these interglycosidic linkages, methylation analysis followed by GC/MS is the classic and definitive method. researchgate.net The procedure involves several steps:

Permethylation: All free hydroxyl (-OH) groups on the glycoside are converted to methoxy (B1213986) (-OCH₃) groups. The hydroxyl groups involved in glycosidic bonds or the hemiacetal ring structure remain protected. nih.gov

Hydrolysis: The glycosidic bonds are broken, yielding a mixture of partially methylated monosaccharides.

Reduction and Acetylation: The monosaccharides are reduced to their corresponding alditols and then acetylated. This converts the newly freed hydroxyl groups (at the former linkage and anomeric positions) into acetate (B1210297) esters.

The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by GC/MS. nih.govjocpr.com The fragmentation pattern of each PMAA in the mass spectrometer reveals the positions of the methyl and acetyl groups, thereby identifying the original linkage sites. For example, a 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol derivative indicates a terminal glucose unit, whereas a 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol indicates a glucose unit that was linked through its C-4 position.

Table 2: Example of PMAA Derivatives and Their Linkage Interpretation This table provides examples of the type of data obtained from GC/MS methylation analysis. Specific derivatives for this compound are not available in the provided search results.

| Identified PMAA Derivative | Inferred Linkage Position |

|---|---|

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-hexitol | Terminal Hexose |

| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-hexitol | (1→6)-linked Hexose |

| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-hexitol | (1→4)-linked Hexose |

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MSE) for Comprehensive Profiling

UPLC-QTOF-MS is a state-of-the-art technique for the analysis of complex mixtures of natural products. nih.govresearchgate.net Its high chromatographic resolution (UPLC) separates components efficiently, while the high-resolution mass accuracy of the QTOF analyzer allows for the determination of elemental compositions for the parent compound and its fragments. thesciencein.orgnih.gov

The MSE functionality is particularly valuable. In a single chromatographic run, it acquires data in two modes: a low-energy scan that captures the accurate mass of the intact molecular ions (e.g., this compound), and a high-energy scan that induces fragmentation of all ions, providing a comprehensive fragment ion map. frontiersin.orgresearchgate.net This allows for the simultaneous confirmation of the molecular formula and the collection of fragmentation data for structural elucidation, making it a powerful tool for profiling and identifying known and unknown compounds in a sample. nih.gov

Table 3: Illustrative Data Output from UPLC-QTOF-MSE Analysis This table shows the type of comprehensive data generated by this technique. Specific values for this compound are not available in the provided search results.

| Retention Time (min) | Experimental m/z [M+H]⁺ | Proposed Molecular Formula | Mass Error (ppm) | Key Fragment Ions (High Energy MSE) |

|---|---|---|---|---|

| tR | m/zexp | CxHyOz | <5 | m/zfrag1, m/zfrag2, m/zaglycone |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Spectroscopic methods like UV-Vis and IR provide crucial information about the core structure and functional groups present in a molecule. mdpi.comtaylorandfrancis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the presence of chromophores (light-absorbing groups). The aglycone of this compound is expected to be a coumarin, which possesses a characteristic conjugated system. The UV spectrum would show specific wavelengths of maximum absorbance (λmax) that are indicative of the coumarin nucleus. researchgate.net Shifts in these absorption maxima upon addition of reagents like NaOMe can indicate the position of free hydroxyl groups on the aromatic ring.

Infrared (IR) Spectroscopy is used to identify specific functional groups based on their vibrational frequencies. phcogj.com For a coumarin glycoside, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl groups (a broad band around 3400 cm⁻¹), the lactone carbonyl group of the coumarin (a strong band around 1700-1730 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching from the glycosidic bonds and alcohols (in the 1000-1200 cm⁻¹ region). nih.gov

Table 4: Expected Spectroscopic Data for a Coumarin Glycoside like this compound This table lists the characteristic spectral features anticipated for the structure, as specific experimental data for this compound is not available in the provided search results.

| Spectroscopic Technique | Expected Observation | Interpretation |

|---|---|---|

| UV-Vis (in MeOH) | λmax at ~250, ~325 nm | Presence of a coumarin-type chromophore |

| IR (cm⁻¹) | ~3400 (broad) | O-H stretching (hydroxyl groups) |

| IR (cm⁻¹) | ~1710 (strong) | C=O stretching (lactone carbonyl) |

| IR (cm⁻¹) | ~1615, 1500 | C=C stretching (aromatic ring) |

| IR (cm⁻¹) | ~1100 | C-O stretching (ethers, alcohols, glycosidic links) |

Definitive Elucidation of Glycosidic Linkages and Aglycone Moiety

The definitive structure of this compound is established by integrating the data from all the aforementioned analytical techniques. nih.govtaylorandfrancis.com UPLC-QTOF-MS would provide the high-resolution mass and molecular formula, such as the C₂₂H₂₈O₁₃ formula for the related Haploperoside A. nih.gov MS/MS analysis would then reveal the mass of the aglycone and the sequence of the two sugar units attached to it. UV and IR data would confirm the presence of the coumarin core and its associated functional groups. mdpi.com Finally, the crucial GC/MS methylation analysis would pinpoint the exact attachment points of the sugars, for instance, specifying if the linkage is between C-6 of the first sugar and C-1 of the second (a 1→6 linkage), and identifying which position on the aglycone the entire sugar chain is attached to. researchgate.net The culmination of this evidence allows for the unambiguous assignment of the complete chemical structure of this compound.

Biosynthesis and Chemoenzymatic/total Synthesis of Haploperoside E

Exploration of Biosynthetic Pathways in Source Organisms

Haploperoside (B1257453) E has been identified in plant species such as Haplophyllum dauricum, Haplophyllum acutifolium, and Citropsis articulata. nih.gov While the specific biosynthetic pathway for Haploperoside E has not been fully elucidated, it is hypothesized to follow the general pathway for coumarin (B35378) glycoside formation established in plants. This process involves the synthesis of the coumarin aglycone followed by sequential glycosylation steps catalyzed by specific enzymes.

The biosynthesis of coumarins in plants is a branch of the phenylpropanoid pathway. The formation of the coumarin core and its subsequent glycosylation involves a cascade of enzymatic reactions.

Coumarin Aglycone Formation: The biosynthesis typically begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. A series of hydroxylations and a key ortho-hydroxylation reaction yield 2-hydroxycinnamic acid derivatives. Lactonization, the formation of the characteristic cyclic ester (lactone) ring of the coumarin, then occurs. For this compound, the aglycone is a derivative of scopoletin (B1681571), which suggests methylation steps are also involved.

Glycosylation: Once the aglycone is formed, glycosylation occurs, a process crucial for increasing the solubility, stability, and bioavailability of secondary metabolites. nih.gov This step is catalyzed by Glycosyltransferases (GTs), a large family of enzymes. In plants, UDP-dependent Glycosyltransferases (UGTs) are primarily responsible for transferring sugar moieties from an activated sugar donor, such as UDP-glucose, to the aglycone. For a complex glycoside like this compound, this process is likely sequential, involving at least two distinct UGTs: one to attach the first sugar to the coumarin and a second to attach the terminal sugar to the first, forming the disaccharide chain.

The enzymatic synthesis of glycosides is an area of active research, with engineered enzymes showing potential for creating novel glycoside structures with high efficiency. nih.gov

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Reaction Type | Substrate (Example) | Enzyme Class (Proposed) | Product |

| 1 | Phenylpropanoid Pathway | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), etc. | Substituted Cinnamic Acid |

| 2 | Ortho-hydroxylation & Lactonization | Feruloyl-CoA | Hydroxylases, Lactonases | Scopoletin (Aglycone) |

| 3 | Primary Glycosylation | Scopoletin + UDP-glucose | UDP-dependent Glycosyltransferase (UGT) | Scopoletin-7-O-glucoside |

| 4 | Secondary Glycosylation | Scopoletin-7-O-glucoside + UDP-rhamnose | UDP-dependent Glycosyltransferase (UGT) | This compound |

This table presents a generalized, hypothetical pathway. The exact intermediates and enzymes for this compound biosynthesis require specific experimental validation.

The production of secondary metabolites like this compound is tightly regulated at the genetic level, often in response to developmental cues or environmental stress. The expression of biosynthetic genes, such as those encoding the enzymes in the pathway, is controlled by cis-regulatory elements in their promoter regions and the transcription factors (TFs) that bind to them. mdpi.comnih.gov

While specific regulatory factors for this compound are unknown, studies on other plant metabolites, including flavonoids and other coumarins, provide a model. mdpi.com Key transcription factor families involved in regulating secondary metabolism include:

MYB (myeloblastosis) TFs: One of the largest families of transcription factors in plants, known to be key regulators of the flavonoid and phenylpropanoid pathways. mdpi.com

bHLH (basic helix-loop-helix) TFs: Often work in conjunction with MYB proteins to form regulatory complexes that activate the expression of biosynthetic genes.

WD40 repeat proteins: Can act as scaffolds to facilitate the interaction between MYB and bHLH proteins.

It is plausible that a combination of these transcription factors responds to internal or external stimuli, binds to the promoters of the this compound biosynthetic genes, and coordinates their expression, leading to the accumulation of the compound in the plant. nih.gov The varied outcomes of biofortification strategies in plants highlight the complexity of these regulatory mechanisms. nih.gov

Theoretical and Experimental Approaches to Chemical Synthesis

The chemical synthesis of a complex molecule like this compound presents a significant challenge, requiring precise control over regioselectivity and stereochemistry. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, offer a powerful alternative for creating such compounds. researchgate.netnih.govmdpi.com

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections would be at the glycosidic linkages and the ether bond of the coumarin core.

A plausible retrosynthetic strategy for this compound is as follows:

Disconnection of Glycosidic Bonds: The molecule is first disconnected at the two O-glycosidic bonds. This identifies the aglycone, 6-methoxy-7-hydroxycoumarin (scopoletin), and a protected disaccharide donor as the key fragments.

Disconnection of the Disaccharide: The disaccharide itself is disconnected into two individual, protected monosaccharide units—a glucose derivative and a rhamnose derivative.

Disconnection of the Coumarin Core: The scopoletin aglycone can be disconnected via the ester bond of the lactone ring, leading back to a substituted 2-hydroxy-cinnamic acid derivative. This can be further simplified to more basic precursors like 2,4-dihydroxy-5-methoxybenzaldehyde.

This analysis breaks down the complex target into three manageable synthetic targets: the coumarin aglycone, the glucose unit, and the rhamnose unit, which would then be assembled.

Coumarin Core Construction: The synthesis of the scopoletin aglycone can be achieved through several classic organic reactions. A common method is the Pechmann condensation , where a phenol (B47542) (e.g., methoxyhydroquinone) reacts with a β-ketoester under acidic conditions. Another approach is the Perkin reaction , involving the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride.

Glycosylation Strategies: Glycosylation is the key step for assembling this compound from its constituent parts. This requires the synthesis of a suitable disaccharide "donor" with a leaving group at the anomeric position and a coumarin "acceptor."

Disaccharide Donor Synthesis: The protected glucose and rhamnose units must first be coupled. This is a challenging step requiring orthogonal protecting groups to ensure only the desired hydroxyl groups react. One monosaccharide is converted into a glycosyl donor (e.g., a trichloroacetimidate (B1259523) or thioglycoside) and the other acts as the glycosyl acceptor.

Coupling to the Aglycone: Once the disaccharide donor is prepared, it is coupled to the 7-hydroxy group of the scopoletin aglycone. The choice of promoter or catalyst is critical for controlling the stereochemistry of the newly formed glycosidic bond. nih.gov

Chemoenzymatic approaches could also be employed, using isolated glycosyltransferase enzymes to attach the sugar moieties with high stereo- and regioselectivity, mimicking the biosynthetic pathway. nih.gov

The total synthesis of this compound is fraught with stereochemical challenges that demand sophisticated synthetic strategies.

Control of Anomeric Stereochemistry: The formation of each glycosidic bond can result in either an α or β anomer. Achieving high stereoselectivity for the correct anomer is a primary challenge in carbohydrate synthesis. Strategies to control this include the use of specific solvents, temperatures, catalysts, and "participating" protecting groups on the sugar donor that can shield one face of the molecule during the reaction.

Synthesis of Chiral Sugars: The two sugar units themselves contain multiple stereocenters. While D-glucose and L-rhamnose are available from the "chiral pool" of natural products, their conversion into appropriately protected derivatives for synthesis must be done without disturbing the existing stereochemistry.

Protecting Group Strategy: A complex protecting group strategy is essential. Different hydroxyl groups on the sugars and the coumarin must be selectively protected and deprotected throughout the synthesis to ensure that reactions occur only at the desired positions.

Future prospects for the synthesis of this compound and its analogs lie in the development of more efficient and stereoselective glycosylation methods and the application of chemoenzymatic synthesis. nih.govresearchgate.net The use of engineered enzymes could potentially bypass many of the challenges associated with purely chemical methods, offering a more streamlined and environmentally friendly route to this complex natural product. nih.govmdpi.com

In Vitro Biological Activities and Molecular Mechanistic Studies of Haploperoside E

Immunomodulatory and Anti-inflammatory Effects

Haploperoside (B1257453) E has been investigated for its influence on key cellular processes involved in the body's immune and inflammatory cascades. Research has focused on its activity in macrophage and fibroblast cell lines, providing insights into its potential therapeutic applications.

Attenuation of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated Macrophage Cell Lines (RAW 264.7)

Haploperoside E has demonstrated the ability to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS). mdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to an inflammatory response characterized by the release of mediators like NO. researchgate.netnih.gov The excessive production of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions. researchgate.netnih.gov

Studies have reported that this compound can inhibit LPS-induced NO production at a concentration of 40 μM in these macrophage cells. mdpi.com This inhibitory action suggests that this compound may interfere with the iNOS pathway, a key target in the development of anti-inflammatory agents. researchgate.netmdpi.com The suppression of NO is a significant indicator of anti-inflammatory activity, as high levels of NO contribute to tissue damage during inflammation. mdpi.commdpi.com

| Compound | Cell Line | Stimulant | Observed Effect | Concentration | Source |

|---|---|---|---|---|---|

| This compound | RAW 264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 40 μM | mdpi.com |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can lead to oxidative stress, damaging lipids, proteins, and DNA. nih.govmdpi.com Macrophages activated by stimuli like LPS produce ROS as part of the inflammatory response. frontiersin.org

In studies involving an extract of Coccoloba alnifolia, which contains this compound, a reduction in ROS levels was observed in LPS-stimulated RAW 264.7 macrophage cells. mdpi.com This suggests that this compound may contribute to the antioxidant effects of the extract by helping to mitigate oxidative stress. mdpi.com The modulation of ROS is a crucial aspect of controlling inflammation and preventing cellular damage. nih.gov

Potential Interactions with Pro-inflammatory and Anti-inflammatory Cytokine Pathways (e.g., IL-1β, TNF-α, IL-10)

Cytokines are signaling proteins that are critical in regulating inflammation. nih.gov Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) promote inflammation, while anti-inflammatory cytokines like Interleukin-10 (IL-10) suppress it. nih.govnih.govresearchgate.net LPS stimulation of macrophages triggers the release of these cytokines. nih.govscienceopen.com

Research on an extract containing this compound showed a slight inhibitory effect on TNF-α production in RAW 264.7 cells. mdpi.com TNF-α is a primary mediator of the inflammatory response, and its inhibition is a key therapeutic target. nih.govmdpi.com The same extract was also found to stimulate the production of IL-17. mdpi.com The interplay between these cytokines is complex; for instance, TNF-α can regulate the production of both IL-1β and IL-10, while IL-10 can in turn inhibit the production of TNF-α, creating a feedback loop to control inflammation. nih.gov The precise effects of isolated this compound on these specific cytokine pathways, particularly IL-1β and IL-10, require further dedicated investigation.

Influence on Phagocytic Activity in Immune Cells

Phagocytosis is a fundamental process where immune cells called phagocytes, such as macrophages, engulf and eliminate pathogens, dead cells, and cellular debris. nih.govnih.gov This process is a cornerstone of the innate immune response. nih.gov

Interestingly, studies on a plant extract containing this compound noted a reduction in the phagocytic activity of the RAW 264.7 macrophage cell line. mdpi.com This suggests a potential immunomodulatory role for the compound, where it might temper certain immune cell functions. The regulation of phagocytosis can be complex, as either its enhancement or suppression might be beneficial depending on the pathological context. frontiersin.orgfrontiersin.org

| Biological Activity | Cell Line | Observed Effect (of extract containing this compound) | Source |

|---|---|---|---|

| ROS Modulation | RAW 264.7 | Reduction of ROS levels | mdpi.com |

| Cytokine Modulation | RAW 264.7 | Slight inhibition of TNF-α | mdpi.com |

| Phagocytic Activity | RAW 264.7 | Reduction of phagocytosis | mdpi.com |

Promotion of Cell Migration and Wound Healing in Fibroblast Cell Models (NHI/3T3)

The migration of fibroblast cells is a critical step in the process of wound healing, where these cells move into the wound site to produce extracellular matrix components like collagen, thereby rebuilding the damaged tissue. frontiersin.orgmdpi.com The NIH/3T3 fibroblast cell line is a standard model used to study cell migration and the effects of various compounds on the wound healing process in vitro, often through a "scratch assay". researchgate.netresearchgate.netnih.gov In this assay, a gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. researchgate.netresearchgate.net While this model is widely used to test the wound healing potential of natural products, specific studies investigating the direct effect of isolated this compound on the migration of NIH/3T3 fibroblasts have not been reported in the available literature. Such research would be valuable to determine its potential role in tissue repair and regeneration.

Antioxidant Potential Investigations

The antioxidant potential of a compound refers to its ability to neutralize harmful free radicals and ROS, thereby preventing oxidative stress. mdpi.comresearchgate.net Flavonoids and other phenolic compounds are well-known for their antioxidant activities. researchgate.netmdpi.com

This compound is a flavonol glycoside, a class of compounds that includes known antioxidants like Hyperoside. nih.govnih.govnih.gov While direct studies on the antioxidant capacity of purified this compound are limited, its presence in plant extracts that exhibit antioxidant activity suggests it likely contributes to these properties. mdpi.com The antioxidant potential of such compounds is often evaluated using various in vitro chemical assays.

Common methods to assess antioxidant potential include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. mdpi.comresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test measures the capacity of a substance to neutralize the ABTS radical cation. researchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the antioxidant substance. researchgate.net

Given its chemical structure and its occurrence in biologically active extracts, it is hypothesized that this compound possesses intrinsic antioxidant activity, though further studies using these standard assays are needed to quantify this potential.

Evaluation through In Vitro Antioxidant Assays

Coumarins, the class of compounds to which this compound belongs, are recognized for their antioxidant properties. mdpi.com The antioxidant capacity of these molecules is often evaluated through various in vitro chemical and cell-based assays. These assays typically measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metal ions.

Commonly used chemical-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. These methods provide a measure of a compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). For instance, studies on various plant extracts rich in coumarins and other phenolic compounds have demonstrated significant radical scavenging activity in these assay systems.

Cell-based assays provide a more biologically relevant context by assessing the antioxidant effects within a cellular environment. These assays can measure the reduction of intracellular ROS levels and the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). For example, hyperoside, a flavonol glycoside with structural similarities to coumarin (B35378) glycosides, has been shown to protect cells from hydrogen peroxide-induced oxidative stress by upregulating the expression of antioxidant enzymes. researchgate.netresearchgate.net

Table 1: Common In Vitro Antioxidant Assays

| Assay Type | Principle | Measured Outcome |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. | Decrease in absorbance at a specific wavelength, indicating radical scavenging. |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation. | Decolorization of the ABTS radical cation solution. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a colored ferrous-TPTZ complex, measured by absorbance. |

| Cellular Antioxidant Activity (CAA) | Measures the ability of a compound to prevent the formation of fluorescent probes by ROS within cells. | Reduction in fluorescence intensity compared to controls. |

Assessment in Oxidative Stress Models (e.g., Zebrafish Embryos treated with H2O2)

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for studying oxidative stress and the protective effects of natural compounds. Inducing oxidative stress in zebrafish embryos, commonly with hydrogen peroxide (H₂O₂), allows for the assessment of a compound's ability to mitigate cellular damage and developmental abnormalities. nih.gov

In a typical experiment, zebrafish embryos are exposed to a sublethal concentration of H₂O₂. This exposure leads to an increase in the production of reactive oxygen species (ROS), which can cause a range of detrimental effects, including increased apoptosis (programmed cell death), developmental malformations, and reduced survival rates.

The protective potential of a compound like this compound can be evaluated by co-exposing the embryos to H₂O₂ and the test compound. Key parameters measured in these studies include:

Survival Rate: Assessing the ability of the compound to rescue embryos from H₂O₂-induced lethality.

Morphological Changes: Observing for any reduction in developmental defects such as pericardial edema, yolk sac edema, and spinal curvature.

ROS Levels: Quantifying the intracellular ROS levels using fluorescent probes to determine if the compound can reduce the oxidative burden.

Antioxidant Enzyme Activity: Measuring the activity of endogenous antioxidant enzymes like SOD and CAT to see if the compound enhances the embryo's natural defense mechanisms.

For example, studies on other natural compounds have shown that they can significantly improve the survival rate and reduce morphological defects in H₂O₂-treated zebrafish embryos by lowering ROS levels and boosting antioxidant enzyme activity. nih.gov Given the antioxidant potential of coumarins, it is plausible that this compound would exhibit similar protective effects in this model.

Enzyme Inhibitory Profile

Inhibition of Alpha-Amylase Activity (based on related coumarin glycosides)

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates like starch into smaller oligosaccharides. Inhibiting this enzyme can slow down carbohydrate digestion, leading to a more gradual release of glucose into the bloodstream. This is a therapeutic strategy for managing postprandial hyperglycemia (a spike in blood sugar after a meal).

Inhibition of Alpha-Glucosidase Activity (based on related coumarin glycosides)

Alpha-glucosidase is another crucial enzyme in carbohydrate metabolism, responsible for breaking down disaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. nih.govmdpi.com Inhibition of alpha-glucosidase is a well-established approach for controlling blood glucose levels in individuals with type 2 diabetes. nih.gov

Many coumarin glycosides and other related phenolic compounds have been identified as potent inhibitors of alpha-glucosidase. mdpi.com The mechanism of inhibition is often competitive, where the inhibitor molecule competes with the substrate for binding to the enzyme's active site. The structural features of the coumarin glycoside, including the nature of the sugar moiety and the pattern of hydroxylation and methoxylation on the coumarin ring, play a critical role in determining its inhibitory efficacy.

Table 2: Enzyme Inhibition by Related Coumarin Glycosides

| Enzyme | Function | Implication of Inhibition |

| Alpha-Amylase | Breaks down starch into oligosaccharides. | Slower digestion of complex carbohydrates. |

| Alpha-Glucosidase | Breaks down disaccharides into monosaccharides (e.g., glucose). | Delayed absorption of glucose from the small intestine. |

Implications for Carbohydrate Metabolism Modulation

The potential dual inhibitory activity of coumarin glycosides like this compound against both alpha-amylase and alpha-glucosidase suggests a significant role in modulating carbohydrate metabolism. By slowing the enzymatic breakdown of dietary carbohydrates at two different stages, these compounds can help to flatten the postprandial blood glucose curve. This effect is beneficial for maintaining glycemic control and may reduce the risk of complications associated with chronic hyperglycemia. The combined inhibition of these two enzymes can provide a more comprehensive approach to managing blood sugar levels compared to the inhibition of a single enzyme.

Contributions to Antiparasitic Activity of Source Extracts

The genus Haplophyllum, from which this compound is isolated, has been a subject of phytochemical and pharmacological research, with various species demonstrating a range of biological activities, including antiprotozoal effects. sciencescholar.usresearchgate.net Extracts from Haplophyllum species have been shown to be active against various parasites. nih.govsemanticscholar.org

For instance, research on Haplophyllum tuberculatum has revealed antiprotozoal activity, with isolated compounds showing efficacy against parasites like Leishmania donovani. semanticscholar.org The antiparasitic effects of these plant extracts are often attributed to the complex mixture of secondary metabolites they contain, including alkaloids, lignans, and coumarins.

Contextual Role within Citropsis articulata Extracts with Antiplasmodial Activity

This compound is a known coumarin glycoside that has been identified as a constituent of the root bark of Citropsis articulata. nih.gov This plant has been a subject of interest in ethnobotanical research due to the antiplasmodial effects demonstrated by its extracts. nih.gov Specifically, an ethyl acetate (B1210297) extract of the root bark of Citropsis articulata was selected for further investigation based on its notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.gov

From the cyclohexane, ethyl acetate, and methanol (B129727) extracts of the plant's root bark, a number of compounds were isolated, including this compound (also referred to as haploperoside in some literature). nih.gov Alongside this compound, other known coumarins such as rutarin, seselin, suberosin, and demethylsuberosin (B190953) were also identified. nih.gov The phytochemical investigation also led to the isolation of two new heterocyclic compounds, omubioside and katimborine, as well as known alkaloids and a limonoid. nih.gov

While this compound is a component of this biologically active plant, studies on the antiplasmodial activity of the isolated compounds revealed that other constituents were responsible for the most potent effects. nih.gov The primary growth inhibitors of Plasmodium falciparum were identified as the alkaloids 5-hydroxynoracronycine and 1,5-dihydroxy-2,3-dimethoxy-10-methyl-9-acridone. nih.gov These compounds exhibited significant antiplasmodial activity, as detailed in the table below.

Contributions to Hepatoprotective Activity of Source Extracts

Evaluation in Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Models (HepG2 cells)

A thorough review of the available scientific literature did not yield any studies concerning the evaluation of this compound in carbon tetrachloride (CCl₄)-induced hepatotoxicity models using the HepG2 human liver cancer cell line. While this in vitro model is widely used to assess the hepatoprotective potential of various chemical compounds, research on the specific effects of this compound within this experimental framework has not been published.

Structure Activity Relationship Sar Studies of Haploperoside E and Analogs

Comparative Analysis of Biological Activities Across Haploperoside (B1257453) Analogs (Haploperosides A, C, D)

Haploperosides are a class of coumarin (B35378) glycosides primarily isolated from various species of the Haplophyllum genus. nih.govsemanticscholar.org While research on Haploperoside E is emerging, a comparative analysis of the biological activities of its close analogs—Haploperosides A, C, and D—provides valuable insights into the structural features that govern their efficacy.

Although comprehensive comparative studies are limited, individual reports on the bioactivities of these analogs suggest a spectrum of effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. nih.govsemanticscholar.org The differences in their reported activities are likely attributable to the variations in their glycosidic substitutions.

| Compound | Reported Biological Activities | Source Genus |

| Haploperoside A | General antimicrobial and cytotoxic activities have been suggested for coumarin glycosides from this genus. nih.govsemanticscholar.org | Haplophyllum |

| Haploperoside C | Cytotoxic effects have been observed for related macrodiolides with sugar conjugates. nih.gov | Haplophyllum |

| Haploperoside D | General antimicrobial and cytotoxic activities have been suggested for coumarin glycosides from this genus. nih.govsemanticscholar.org | Haplophyllum |

Functional Significance of Glycosidic Moieties and Their Linkages in Bioactivity

The sugar moieties can affect the molecule's solubility, cell permeability, and its ability to interact with specific biological targets. nih.gov For instance, the presence of a sugar can facilitate transport across cell membranes and influence the binding affinity and selectivity for a particular receptor or enzyme. nih.govnih.gov The specific linkages between the sugar units (e.g., 1→2, 1→6) dictate the three-dimensional shape of the glycosidic chain, which in turn affects its interaction with target macromolecules. researchgate.net While direct studies on this compound are not extensively documented, research on other glycosides indicates that even minor alterations in the glycosidic structure can lead to substantial changes in biological activity. nih.gov

Impact of Substituent Modifications on the Coumarin Aglycone on Biological Efficacy

The coumarin aglycone of this compound serves as the foundational scaffold for its biological activity. Modifications to this core structure can profoundly alter its efficacy. The type and position of substituents on the benzopyrone ring system are critical determinants of the molecule's pharmacological properties. nih.govareeo.ac.ir

For example, the presence and position of hydroxyl, methoxy (B1213986), or alkyl groups on the coumarin ring can influence its antioxidant, anti-inflammatory, and anticancer activities. areeo.ac.irmdpi.com Structure-activity relationship studies on various coumarin derivatives have shown that substitutions at different positions can modulate the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov For instance, the introduction of a phenyl group at the C4 position of the coumarin ring has been found to be essential for certain activities. researchgate.net While specific modification studies on the this compound aglycone are not detailed in the available literature, the extensive research on other coumarins provides a strong basis for predicting how such changes might impact its biological profile. nih.govareeo.ac.ir

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations for Target Identification

In the absence of extensive experimental data, computational chemistry offers powerful tools to predict the biological targets of this compound and to understand the molecular basis of its activity. unifap.brstmjournals.com Molecular docking and molecular dynamics (MD) simulations are two such in silico techniques that can provide valuable insights. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to a specific protein target. researchgate.net By screening a library of known protein structures, molecular docking can help identify potential molecular targets. The binding affinity, calculated as a docking score, can suggest the strength of the interaction. For a molecule like this compound, potential targets could include enzymes involved in inflammatory pathways or cell cycle regulation. semanticscholar.orgmdpi.com

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the interaction between this compound and its potential target protein over time. semanticscholar.orgfrontiersin.org These simulations can reveal how the ligand and protein adapt to each other, the stability of the binding complex, and the key amino acid residues involved in the interaction. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs. While no specific molecular docking or MD simulation studies for this compound were found in the searched literature, these computational approaches represent a promising avenue for future research to elucidate its pharmacological profile and identify its cellular targets.

| Computational Method | Application in this compound Research | Potential Insights |

| Molecular Docking | Prediction of binding modes and affinities to various protein targets. researchgate.net | Identification of potential enzyme or receptor targets; understanding key binding interactions. semanticscholar.orgmdpi.com |

| Molecular Dynamics (MD) Simulation | Analysis of the stability and dynamics of the this compound-protein complex. semanticscholar.orgnih.gov | Elucidation of the mechanism of action; identification of critical amino acid residues for binding; guidance for rational drug design. frontiersin.orgresearchgate.net |

This table outlines the potential applications of computational methods for this compound, as specific studies are not yet available.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Molecular Targets and Intracellular Signaling Pathways

A fundamental priority for future research is the detailed identification of the molecular targets of Haploperoside (B1257453) E and the subsequent intracellular signaling pathways it modulates. Currently, there is a significant gap in the literature regarding the specific proteins, enzymes, or receptors with which Haploperoside E interacts. To address this, a multi-pronged approach employing modern chemical biology and proteomic techniques is essential.

Initial studies could involve affinity chromatography-mass spectrometry, where a modified version of this compound is used as a bait to capture its binding partners from cell lysates. Furthermore, computational molecular docking studies, based on the known structure of this compound, can predict potential binding sites on a wide array of biological macromolecules. These in silico predictions can then be validated through in vitro binding assays and enzymatic activity assays.

Once primary molecular targets are identified, the focus can shift to delineating the downstream signaling cascades. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be employed to investigate the effect of this compound on key signaling pathways implicated in various diseases, such as the NF-κB, MAPK, and PI3K/Akt pathways. Understanding these mechanisms is crucial for elucidating the compound's mode of action and identifying potential therapeutic indications.

Discovery of Novel Bioactivities through High-Throughput Screening

High-throughput screening (HTS) represents a powerful strategy for uncovering novel biological activities of this compound. By systematically testing the compound against a vast array of biological targets and cellular models, researchers can efficiently identify new therapeutic opportunities. illinois.edulumblab.orgsciencebiology.org

Future HTS campaigns could focus on a diverse range of disease areas, including but not limited to:

Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi to explore its potential as a novel antibiotic or antifungal agent.

Antiviral Activity: Testing against various viruses to identify potential inhibitory effects on viral replication or entry.

Anticancer Activity: Evaluating its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Anti-inflammatory Activity: Assessing its ability to modulate inflammatory responses in cellular models of inflammation.

Neuroprotective Effects: Investigating its potential to protect neuronal cells from various insults relevant to neurodegenerative diseases.

The data generated from these HTS campaigns will be instrumental in prioritizing the most promising bioactivities for further in-depth investigation and preclinical development.

Advanced Analytical Methodologies for Quantitative Profiling in Complex Matrices

The development of robust and sensitive analytical methods is a prerequisite for the accurate quantification of this compound in complex biological and environmental matrices. This is essential for pharmacokinetic studies, quality control of herbal preparations, and understanding its distribution in natural sources.

Several advanced analytical techniques are well-suited for this purpose. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) or mass spectrometry (MS) detectors offers high selectivity and sensitivity for the quantification of coumarin (B35378) glycosides. lumblab.orgresearchgate.net Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent specificity and low detection limits, making it ideal for analyzing trace amounts of this compound in complex samples like plasma or tissue extracts. sciencebiology.org

Furthermore, high-performance thin-layer chromatography (HPTLC) presents a cost-effective and high-throughput alternative for the routine analysis and quality control of plant extracts containing this compound. mdpi.com The development and validation of these analytical methods according to international guidelines will be crucial for advancing the research and potential commercialization of this compound.

Table 1: Advanced Analytical Techniques for this compound Profiling

| Technique | Detector | Advantages | Applications |

| High-Performance Liquid Chromatography (HPLC) | Photodiode Array (PDA), Mass Spectrometry (MS) | High resolution, sensitivity, and specificity. lumblab.orgresearchgate.net | Quantification in plant extracts, pharmacokinetic studies. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole or High-Resolution Mass Spectrometer | Very high sensitivity and specificity, structural elucidation. sciencebiology.org | Bioanalysis of low concentrations in biological fluids. |

| High-Performance Thin-Layer Chromatography (HPTLC) | Densitometer | High throughput, cost-effective, simultaneous analysis of multiple samples. mdpi.com | Quality control of herbal products, screening of plant extracts. |

Biotechnological Production and Sustainable Sourcing Strategies

The natural sources of this compound, such as plants from the Haplophyllum and Citropsis genera, may face challenges related to geographical distribution, seasonal variation, and over-harvesting. ucla.edu Therefore, establishing sustainable and scalable production methods is a critical step towards its potential therapeutic and commercial use.

Biotechnological approaches offer promising alternatives to traditional extraction from wild plants. Plant tissue culture, including callus and suspension cultures, provides a controlled environment for the consistent production of secondary metabolites like coumarin glycosides, independent of climatic and soil conditions. ucla.edu Furthermore, metabolic engineering of microorganisms, such as Escherichia coli or yeast, presents a highly scalable platform for the de novo biosynthesis of coumarins. fsu.edu By introducing and optimizing the relevant biosynthetic genes, it is possible to achieve high-yield production of this compound or its precursors. fsu.edu

In parallel, efforts should be made to develop sustainable sourcing strategies for the natural plant material. This includes the implementation of good agricultural and collection practices (GACP), the cultivation of high-yielding varieties, and the establishment of fair-trade agreements with local communities. These measures will not only ensure a stable supply of raw material but also contribute to the conservation of biodiversity and the economic well-being of the source regions.

Development of this compound Derivatives for Enhanced Bioactivity

The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities, improved pharmacokinetic properties, or reduced toxicity. Structure-activity relationship (SAR) studies are fundamental to guide the rational design of these new molecules. beilstein-archives.orgnih.gov

By systematically modifying different parts of the this compound molecule, such as the coumarin core or the glycosidic moiety, it is possible to explore how these changes affect its biological function. For instance, the introduction of different functional groups, such as halogens, alkyl, or aryl groups, to the coumarin ring has been shown to significantly influence the antimicrobial and anticancer activities of other coumarin derivatives. illinois.edulumblab.org Similarly, altering the sugar component of the glycoside could impact its solubility, bioavailability, and interaction with biological targets.

The synthesized derivatives would then be subjected to the same rigorous biological screening as the parent compound to identify candidates with superior properties. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and holds significant promise for optimizing the therapeutic potential of this compound. mdpi.com

Interdisciplinary Research Collaborations in Phytochemistry and Chemical Biology

The multifaceted nature of natural product research necessitates a highly collaborative and interdisciplinary approach. The future exploration of this compound will greatly benefit from the synergy between phytochemistry, chemical biology, synthetic chemistry, pharmacology, and computational biology. researchgate.netfau.edu

Phytochemists can play a crucial role in the isolation and structural elucidation of this compound and related compounds from their natural sources. They can also develop and optimize extraction and purification methods.

Chemical biologists can design and utilize chemical probes based on the structure of this compound to identify its molecular targets and elucidate its mechanism of action in living systems. lumblab.org

Synthetic chemists can contribute by developing efficient total syntheses of this compound and creating libraries of novel derivatives for SAR studies. illinois.edu

Pharmacologists are essential for evaluating the bioactivities of this compound and its derivatives in various in vitro and in vivo models of disease.

Computational biologists can use in silico methods for target prediction, molecular docking, and modeling of biological pathways, thereby guiding and accelerating experimental research. researchgate.net

Fostering strong collaborations between these disciplines will be paramount to unlocking the full scientific and therapeutic potential of this compound and translating fundamental discoveries into tangible benefits for human health.

Q & A

Q. What are the key physicochemical properties of Haploperoside E, and how do they influence experimental design?

this compound (C₂₈H₃₈O₁₇; molecular weight 646.59 g/mol) has a density of 1.6±0.1 g/cm³ and a boiling point of 923.4±65.0°C at 760 mmHg . Its solubility in DMSO (1 mg/mL) and storage requirement (-20°C) are critical for handling in vitro assays. Researchers should prioritize stability tests under varying temperatures and solvents to avoid degradation during bioactivity studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₃₈O₁₇ | |

| CAS Number | 97938-29-9 | |

| Solubility (DMSO) | 1 mg/mL | |

| Storage Conditions | -20°C |

Q. What methodologies are recommended for isolating this compound from plant sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Researchers should validate purity using LC-MS-UV (≥85% purity threshold) and confirm structural integrity via NMR spectroscopy . Pre-purification steps, including filtration and centrifugation, are essential to remove plant matrix interference.

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound across studies?

Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from variations in assay protocols, cell lines, or compound purity. To resolve these:

- Conduct systematic reviews with meta-analyses to identify confounding variables .

- Standardize experimental conditions (e.g., cell culture media, exposure time) and report negative results to reduce publication bias .

- Use dose-response curves to establish EC₅₀/IC₅₀ values for cross-study comparisons .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthetic modification via glycosylation or esterification requires careful selection of protecting groups to retain stereochemical integrity. Key steps include:

- Using regioselective enzymes (e.g., glycosyltransferases) for targeted derivatization .

- Validating derivative stability under physiological conditions (pH 7.4, 37°C) using LC-MS monitoring .

- Employing computational tools (e.g., molecular docking) to predict binding affinities before in vitro testing .

Q. How should researchers design experiments to investigate the mechanism of action of this compound in complex biological systems?

- Multi-omics integration: Combine transcriptomics, proteomics, and metabolomics to identify pathways affected by this compound .

- Knockout models: Use CRISPR/Cas9 to silence putative target genes (e.g., antioxidant enzymes) in cell lines .

- Pharmacokinetic profiling: Assess bioavailability and tissue distribution via LC-MS/MS in animal models, accounting for first-pass metabolism .

Methodological Challenges & Solutions

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical studies?

- Non-linear regression: Fit data to Hill or Logit models to calculate EC₅₀ and assess efficacy .

- ANOVA with post-hoc tests: Compare multiple treatment groups while controlling for Type I errors .

- Power analysis: Determine sample sizes a priori to ensure reproducibility (α=0.05, β=0.2) .

Q. How can researchers ensure data integrity when reporting this compound’s bioactivity?

- Blinded experiments: Separate compound preparation and data analysis teams to minimize bias .

- Raw data archiving: Deposit chromatograms, spectra, and experimental logs in repositories like Figshare or OSF .

- Replication studies: Collaborate with independent labs to validate key findings .

Data Presentation & Citation Guidelines

Q. What is the recommended format for citing physicochemical data of this compound in publications?

Use standardized identifiers (e.g., CAS: 97938-29-9) and reference peer-reviewed sources. Example:

"this compound (C₂₈H₃₈O₁₇; CAS 97938-29-9) was isolated as described in [Citation], with purity verified via LC-MS ."

Table 2: Analytical Techniques for this compound

| Technique | Application | Reference |

|---|---|---|

| LC-MS-UV | Purity assessment (≥85%) | |

| NMR Spectroscopy | Structural elucidation | |

| HPLC | Isolation and quantification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.